2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide
Description
The compound 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide features a phenoxy-acetamide scaffold with a bromo-dimethyl-substituted aromatic ring and a morpholine moiety attached to the phenylacetamide group. This analysis compares its structural and functional attributes with similar analogs to elucidate structure-activity relationships (SARs) and physicochemical properties.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-14-11-16(21)12-15(2)20(14)26-13-19(24)22-17-3-5-18(6-4-17)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZEMAIRZJVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide is a novel organic molecule notable for its diverse biological activities. This compound's structure incorporates a brominated phenoxy group and a morpholine moiety, which are critical for its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| IUPAC Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C17H20BrN2O3 | 368.26 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the brominated phenoxy group enhances its lipophilicity and binding affinity to target proteins, while the morpholine ring contributes to its solubility and bioavailability.
- Receptor Binding : The compound exhibits significant binding affinity towards various receptors, including histamine receptors and certain kinases involved in cancer pathways.
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| OVCAR-4 (ovarian) | 5.67 ± 0.57 | Inhibition of VEGFR-2 phosphorylation |
| MDA-MB-468 (breast) | 3.84 ± 0.54 | Induction of apoptosis |
| Huh7 (liver) | 5.67 ± 0.57 | Cell cycle arrest in G1 phase |
The compound's mechanism involves the inhibition of signaling pathways that are crucial for tumor growth and metastasis, particularly through the downregulation of vascular endothelial growth factor (VEGF) and interference with STAT3 signaling pathways .
Neurological Applications
In addition to its anticancer effects, this compound has shown promise in treating neurological disorders. Its ability to modulate neurotransmitter receptors suggests potential applications in conditions such as schizophrenia and anxiety disorders. For instance, it has been observed to inhibit the activity of the receptor for advanced glycation end-products (RAGE), which is implicated in neuroinflammation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against ovarian cancer cells. It was found to reduce VEGF levels significantly and inhibit cell proliferation by inducing cell cycle arrest .
- Neurological Effects : Another investigation focused on the compound's interaction with histamine receptors, demonstrating its potential as a therapeutic agent in managing cognitive dysfunction associated with neurodegenerative diseases .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs include:
- Phenoxy substituents: Bromo, chloro, methyl, and isopropyl groups.
- Morpholine attachment : Direct linkage vs. sulfonyl or methylene bridges.
- Acetamide modifications : Variations in the phenyl ring substituents (e.g., acetylated amines, sulfonamides).
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : Bromo and methyl groups (target compound) increase logP compared to chloro analogs (). The acetylated amine in further reduces polarity.
- Solubility : Sulfonyl-containing compounds () are more polar, favoring aqueous solubility, whereas bulky substituents () may reduce it.
- Synthetic Accessibility : Diazonium salt coupling () and nucleophilic substitution () are common methods for morpholine-containing analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
